2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide
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Overview
Description
2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrimidine core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzylthiol derivative onto the brominated pyrimidine core.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis.
Chemical Biology: It serves as a tool compound to study various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, leading to alterations in cell signaling pathways. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have similar biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their multi-targeted kinase inhibition and apoptosis-inducing properties.
Uniqueness
2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C18H15BrN4OS |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H15BrN4OS/c1-12-7-8-20-15(9-12)22-17(24)16-14(19)10-21-18(23-16)25-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22,24) |
InChI Key |
DOXCCAHMDAWJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC(=NC=C2Br)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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